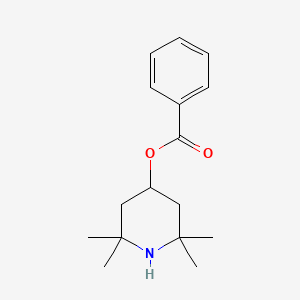
2,2,6,6-tetramethylpiperidin-4-yl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,6,6-tetramethylpiperidin-4-yl benzoate is an organic compound with the molecular formula C16H23NO2. It is a derivative of piperidine, characterized by the presence of a benzoate ester group. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-tetramethylpiperidin-4-yl benzoate typically involves the esterification of 2,2,6,6-tetramethyl-4-piperidinol with benzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous-flow synthesis techniques. This method allows for the efficient and scalable production of the compound, ensuring high purity and yield. The use of automated systems and advanced purification techniques further enhances the efficiency of the industrial production process .
Análisis De Reacciones Químicas
Types of Reactions
2,2,6,6-tetramethylpiperidin-4-yl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzoate ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) or other transition metal catalysts.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Conversion to 2,2,6,6-tetramethyl-4-piperidinol.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2,2,6,6-tetramethylpiperidin-4-yl benzoate has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer in polymer chemistry and as a reagent in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as an antioxidant.
Mecanismo De Acción
The mechanism of action of 2,2,6,6-tetramethylpiperidin-4-yl benzoate involves its interaction with molecular targets such as enzymes and free radicals. The compound’s stability and unique structure allow it to effectively scavenge free radicals, thereby exerting its antioxidant effects. Additionally, it can modulate enzyme activity by binding to specific active sites, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A related compound with similar structural features but lacking the benzoate ester group.
Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate: Another derivative used as a light stabilizer in polymers.
Uniqueness
2,2,6,6-tetramethylpiperidin-4-yl benzoate stands out due to its unique combination of stability, reactivity, and versatility. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use .
Propiedades
Número CAS |
26275-88-7 |
|---|---|
Fórmula molecular |
C16H23NO2 |
Peso molecular |
261.36 g/mol |
Nombre IUPAC |
(2,2,6,6-tetramethylpiperidin-4-yl) benzoate |
InChI |
InChI=1S/C16H23NO2/c1-15(2)10-13(11-16(3,4)17-15)19-14(18)12-8-6-5-7-9-12/h5-9,13,17H,10-11H2,1-4H3 |
Clave InChI |
YEYCMBWKTZNPDH-UHFFFAOYSA-N |
SMILES |
CC1(CC(CC(N1)(C)C)OC(=O)C2=CC=CC=C2)C |
SMILES canónico |
CC1(CC(CC(N1)(C)C)OC(=O)C2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















